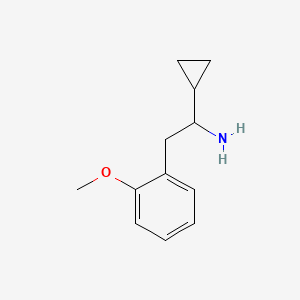

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-cyclopropyl-2-(2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-10(12)8-11(13)9-6-7-9/h2-5,9,11H,6-8,13H2,1H3 |

InChI Key |

LRWUCDGTNOCISI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Reduction Approach

A scalable and industrially viable method is described in a 2019 patent for synthesizing optically active 1-cyclopropyl alkyl-1-amines, which can be adapted for 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine synthesis:

Step 1: Condensation

A cyclopropyl methyl ketone derivative (compound II) is condensed with an amine (compound III) to form an imine intermediate (INT1). This step is catalyzed by a Lewis acid (e.g., B(OiPr)3) in solvents such as tetrahydrofuran (THF), iso-propanol, or toluene. THF is preferred for its balance of solubility and reactivity.Step 2: Reduction

The imine intermediate is reduced to the corresponding secondary amine (INT2) using appropriate reducing agents (e.g., sodium borohydride or catalytic hydrogenation).Step 3: Debenzylation

The secondary amine undergoes debenzylation to yield the primary amine, 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine.

This route is advantageous due to the use of inexpensive starting materials and mild reaction conditions, making it suitable for large-scale synthesis with good optical purity.

Grignard Reaction and Subsequent Functional Group Transformations

Another method involves the use of organometallic reagents for carbon-carbon bond formation:

Step 1: Grignard Addition

A cyclopropyl methyl ketone reacts with methyl-magnesium bromide in anhydrous tetrahydrofuran at low temperatures (-50 to -80 °C), forming a cyclopropyl-substituted alcohol intermediate.Step 2: Reaction with Chlorosulfonyl Isocyanate

The intermediate alcohol is reacted with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C to introduce a sulfonyl isocyanate functionality.Step 3: Hydrolysis and Amination

The product from step 2 is treated with aqueous sodium hydroxide, leading to ring opening and formation of the target amine.Step 4: Optional Hydrochloride Salt Formation

The free amine can be converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate.

This method provides high purity and yield under relatively mild conditions, addressing limitations of earlier methods that required harsh conditions and complex equipment.

Methoxyphenyl Group Introduction and Stereochemical Control

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Condensation | Condensation → Reduction → Debenzylation | Lewis acid (e.g., B(OiPr)3), solvents like THF, 20–30 °C | Scalable, mild conditions, inexpensive starting materials | Requires stereochemical control |

| Grignard Reaction + Isocyanate | Grignard addition → Chlorosulfonyl isocyanate reaction → Hydrolysis | Low temperature (-50 to 5 °C), anhydrous THF, dichloromethane | High purity, good yield, mild conditions | Multi-step, requires careful temperature control |

| Chiral Auxiliary Alkylation | Acid chloride formation → Amide formation → Alkylation → Hydrolysis | Low temperature (-78 °C), strong bases (LiHMDS) | High optical purity, stereoselective | Complex, requires chiral auxiliaries |

Research Findings and Industrial Relevance

The Lewis acid-catalyzed condensation method is noted for its scalability and cost-effectiveness, making it suitable for industrial production of chiral 1-cyclopropyl alkyl amines including the target compound.

The Grignard/isocyanate method offers a robust alternative with relatively simple equipment and reaction conditions, yielding high-purity amine hydrochloride salts, which are often preferred for pharmaceutical formulations.

The chiral auxiliary approach provides excellent stereochemical control, essential for applications requiring optically pure amines, though it is more complex and less suited for large-scale production without optimization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has been approached through various methodologies, emphasizing the importance of scalable and efficient synthetic routes. One notable method involves the use of cyclopropyl methyl ketone and enantiomerically pure amines, leading to high yields of the desired amine compound. This process is particularly advantageous for industrial applications due to its cost-effectiveness and simplicity in scaling up production .

Pharmacological Potential

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has been investigated for its role as a building block in the synthesis of substituted pyrazinones, which are known to exhibit anti-inflammatory properties. These compounds have been linked to the modulation of ROR gamma, a receptor involved in various diseases including psoriasis and other inflammatory conditions . The ability to synthesize non-racemic versions of these amines enhances their therapeutic potential by improving selectivity and efficacy.

Case Studies

Several studies have highlighted the anti-inflammatory effects of derivatives synthesized from 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine. For instance, research indicates that certain pyrazinone derivatives can significantly reduce inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the applications of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine, it is useful to compare it with structurally similar compounds. The following table summarizes key properties and applications:

| Compound Name | Structure | Key Applications | Notable Findings |

|---|---|---|---|

| 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine | Structure | Anti-inflammatory agents | Effective against psoriasis-related inflammation |

| 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine | Structure | Potential analgesics | Exhibits pain-relief properties in animal models |

| Substituted Pyrazinones | Structure | Anticancer agents | Demonstrated cytotoxic effects on cancer cell lines |

Mechanism of Action

The exact mechanism of action for 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its cyclopropyl and methoxy functional groups. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs.

- Cyclopropyl conformation : Dihedral angles between the cyclopropyl and aromatic rings (e.g., 47.6° in ’s fluorophenyl analog) influence steric interactions and molecular rigidity .

- Amine functionalization : Substitutions like benzyl () or methyl groups () may modulate pharmacokinetics (e.g., metabolic stability) .

Key Observations :

- Cyclopropanation strategies : and use cyclopropanation of pre-formed aromatic ethylamines or ketones, whereas employs alkali metal hydrides for alkylation .

- Yield challenges : The low yield (6%) in underscores the difficulty of selective N-benzylation compared to cyclopropane-based syntheses .

Spectroscopic and Analytical Data

NMR and HRMS data provide insights into structural confirmation and purity.

Biological Activity

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound belongs to a class of substituted phenylcyclopropylamines, which are known for their diverse pharmacological profiles. The cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.

The biological activity of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as an agonist at serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in regulating mood and anxiety.

Key Mechanisms:

- Agonistic Activity : The compound exhibits selective agonistic properties at the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability.

- Potential Antipsychotic Effects : Preliminary studies suggest that it may exhibit antipsychotic-like effects, potentially useful for treating disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine possess significant antimicrobial activity. This includes both antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that such compounds could be developed into effective antimicrobial agents .

Antidepressant Activity

In addition to its antimicrobial effects, the compound has been studied for its antidepressant potential. Research indicates that it may modulate serotonin levels in the brain, contributing to improved mood and reduced anxiety symptoms .

Study 1: Antimicrobial Efficacy

A study tested various phenylcyclopropylamines against common bacterial strains. The results showed that derivatives of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Study 2: CNS Activity

Another study focused on the CNS effects of this compound, demonstrating its ability to selectively activate the 5-HT2C receptor without significant activation of other serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation seen in traditional antipsychotic medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.